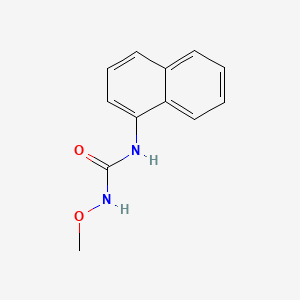
1-Methoxy-3-(1-naphthyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methoxy-3-(1-naphthyl)urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a methoxy group and a naphthyl group attached to the urea moiety
準備方法
Synthetic Routes and Reaction Conditions: 1-Methoxy-3-(1-naphthyl)urea can be synthesized through the reaction of 1-naphthylisocyanate with methoxyamine. The reaction typically occurs in an organic solvent such as benzene or toluene at room temperature. The resulting product is then purified through recrystallization or column chromatography to obtain a pure compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.
化学反応の分析
Types of Reactions: 1-Methoxy-3-(1-naphthyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the naphthyl group to a dihydronaphthyl group.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different substituted urea derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various substituted urea derivatives, naphthoquinones, and dihydronaphthyl compounds .
科学的研究の応用
1-Methoxy-3-(1-naphthyl)urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including cancer and infectious diseases.
作用機序
The mechanism of action of 1-Methoxy-3-(1-naphthyl)urea involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of kinases or other signaling proteins, thereby affecting cellular processes such as proliferation and apoptosis .
類似化合物との比較
- 1-Methoxy-1-methyl-3-(1-naphthyl)urea
- 1,3-Disubstituted ureas containing polycyclic fragments
- Naphthylisocyanate derivatives
Uniqueness: 1-Methoxy-3-(1-naphthyl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications .
特性
CAS番号 |
102613-41-2 |
|---|---|
分子式 |
C12H12N2O2 |
分子量 |
216.24 g/mol |
IUPAC名 |
1-methoxy-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C12H12N2O2/c1-16-14-12(15)13-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3,(H2,13,14,15) |
InChIキー |
BGCDZDCVCHZMTE-UHFFFAOYSA-N |
正規SMILES |
CONC(=O)NC1=CC=CC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12805901.png)

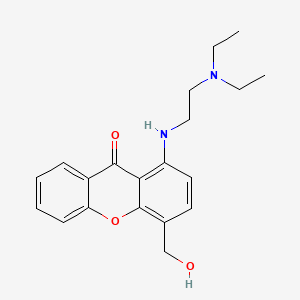
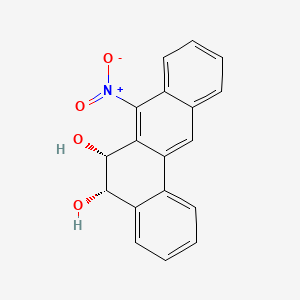

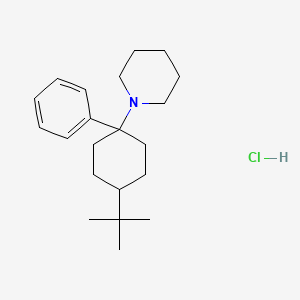
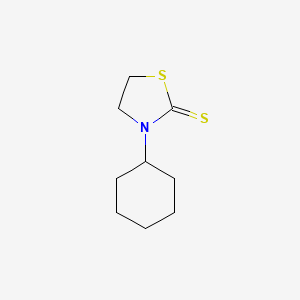
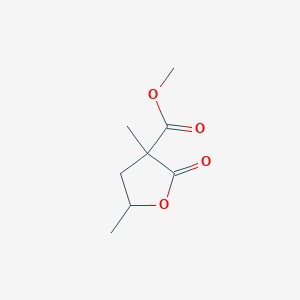

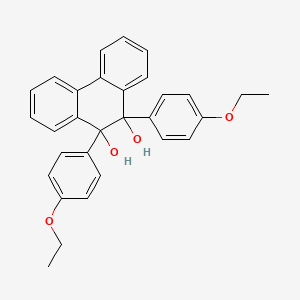
![[6-[(3,5-Dinitrobenzoyl)oxymethyl]cyclohex-3-en-1-yl]methyl 3,5-dinitrobenzoate](/img/structure/B12805947.png)



